molecular formula C6H14BrN3S B13967783 N-(4,5-Dihydro-2-thiazolyl)-1,3-propanediamine hydrobromide CAS No. 37915-00-7

N-(4,5-Dihydro-2-thiazolyl)-1,3-propanediamine hydrobromide

Cat. No.: B13967783
CAS No.: 37915-00-7
M. Wt: 240.17 g/mol
InChI Key: IAYIUYXPMYCXGM-UHFFFAOYSA-N
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Description

N-(4,5-Dihydro-2-thiazolyl)-1,3-propanediamine hydrobromide is a compound that belongs to the thiazole family. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. These compounds are known for their diverse biological activities, including antimicrobial, antifungal, antiviral, and anti-inflammatory properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4,5-Dihydro-2-thiazolyl)-1,3-propanediamine hydrobromide typically involves the reaction of 2-aminothiazole with 1,3-dibromopropane under controlled conditions. The reaction is carried out in an organic solvent such as ethanol or methanol, and the product is purified through recrystallization .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. The use of continuous flow reactors and automated systems ensures consistent quality and efficiency in production .

Chemical Reactions Analysis

Types of Reactions

N-(4,5-Dihydro-2-thiazolyl)-1,3-propanediamine hydrobromide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and halogenating agents for substitution reactions. The reactions are typically carried out under mild to moderate conditions to prevent degradation of the compound .

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, dihydrothiazole derivatives, and various substituted thiazole compounds .

Scientific Research Applications

N-(4,5-Dihydro-2-thiazolyl)-1,3-propanediamine hydrobromide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of N-(4,5-Dihydro-2-thiazolyl)-1,3-propanediamine hydrobromide involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes and proteins, inhibiting their activity. This interaction disrupts cellular processes, leading to antimicrobial and antifungal effects. The compound’s anti-inflammatory properties are attributed to its ability to inhibit the production of pro-inflammatory cytokines .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(4,5-Dihydro-2-thiazolyl)-1,3-propanediamine hydrobromide stands out due to its unique combination of antimicrobial, antifungal, and anti-inflammatory properties. Its ability to undergo various chemical reactions also makes it a versatile compound for research and industrial applications .

Properties

CAS No.

37915-00-7

Molecular Formula

C6H14BrN3S

Molecular Weight

240.17 g/mol

IUPAC Name

N'-(4,5-dihydro-1,3-thiazol-2-yl)propane-1,3-diamine;hydrobromide

InChI

InChI=1S/C6H13N3S.BrH/c7-2-1-3-8-6-9-4-5-10-6;/h1-5,7H2,(H,8,9);1H

InChI Key

IAYIUYXPMYCXGM-UHFFFAOYSA-N

Canonical SMILES

C1CSC(=N1)NCCCN.Br

Origin of Product

United States

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